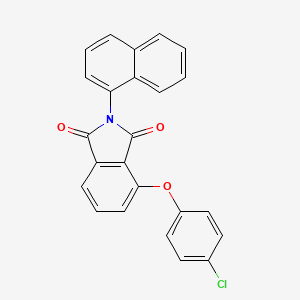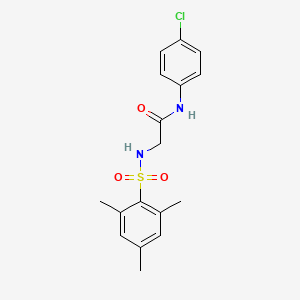![molecular formula C19H20Cl2N2O2 B3552482 2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3552482.png)
2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide
説明
2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "compound X" and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of compound X involves the inhibition of specific receptors such as the epidermal growth factor receptor (EGFR) and the tyrosine kinase receptor (TKR). By inhibiting these receptors, compound X can prevent the growth and proliferation of cancer cells. In neuroscience, compound X can modulate the activity of specific neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative diseases. In immunology, compound X can modulate the activity of specific immune cells such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, compound X can induce apoptosis (programmed cell death) of cancer cells, inhibit angiogenesis (formation of new blood vessels), and prevent metastasis (spread of cancer cells to other parts of the body). In neuroscience, compound X can improve cognitive function, prevent neuroinflammation, and protect neurons from oxidative stress. In immunology, compound X can modulate the production of cytokines (proteins that regulate the immune response), prevent the activation of specific immune cells, and promote the differentiation of regulatory T cells.
実験室実験の利点と制限
The advantages of using compound X in lab experiments include its high potency, selectivity, and specificity. Compound X can selectively target specific receptors and pathways, which makes it a useful tool for studying various biological processes. The limitations of using compound X in lab experiments include its potential toxicity, low solubility, and high cost. Compound X can be toxic to cells at high concentrations, which can limit its use in certain experiments. The low solubility of compound X can also limit its use in certain assays. Finally, the high cost of compound X can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of compound X. In cancer research, future studies can focus on the development of new analogs of compound X with improved potency and selectivity. In neuroscience, future studies can focus on the potential application of compound X in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. In immunology, future studies can focus on the potential application of compound X in treating other autoimmune diseases such as type 1 diabetes and lupus. Finally, future studies can also focus on the development of new methods for synthesizing compound X with higher yields and purity.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells by targeting specific receptors. In neuroscience, compound X has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, compound X has been studied for its potential application in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13-10-14(20)4-7-18(13)25-12-19(24)22-15-5-6-17(16(21)11-15)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAOFBRJNKCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3552409.png)
![N-(3,5-dichlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3552417.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552423.png)

![2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3552434.png)
![N-(2,6-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552445.png)
![N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3552456.png)
![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552458.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552473.png)
![N-(2-chlorobenzyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3552477.png)
![N-(2-fluorophenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3552491.png)
![N-{3-[(2-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3552505.png)
![2,3-dichloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3552513.png)